molecular formula C21H14O15 B12785670 Valoneaic acid CAS No. 517-54-4

Valoneaic acid

Cat. No.: B12785670
CAS No.: 517-54-4
M. Wt: 506.3 g/mol
InChI Key: RUOFGJLCWJUJRS-UHFFFAOYSA-N
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Description

Valoneaic acid is a hydrolysable tannin, a type of polyphenolic compound. It is a component of some hydrolysable tannins such as mallojaponin. The compound is known for its complex structure, which includes multiple hydroxyl groups and carboxylic acid functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valoneaic acid can be synthesized through several chemical routes. One notable method involves the enantioselective synthesis of valoneic acid derivatives. This process typically requires specific catalysts and reaction conditions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the heartwood of Shorea laevifolia and oak species like Quercus alba and Quercus robur. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Valoneaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl and carboxylic acid groups, which can participate in different chemical transformations .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Valoneaic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of valoneaic acid involves its interaction with specific molecular targets and pathways. For instance, this compound dilactone inhibits RNase L by acting as an ATP competitive inhibitor of the protein kinase CK2. This inhibition prevents the activation of RNase L, thereby reducing its antiviral activity . Additionally, this compound’s inhibitory effect on 5α-reductase involves binding to the enzyme’s active site, blocking its activity and affecting steroid metabolism .

Properties

CAS No.

517-54-4

Molecular Formula

C21H14O15

Molecular Weight

506.3 g/mol

IUPAC Name

2-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(15(27)12(7)24)11-5(20(32)33)3-9(14(26)16(11)28)36-18-6(21(34)35)2-8(23)13(25)17(18)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35)

InChI Key

RUOFGJLCWJUJRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)O)C(=O)O

Origin of Product

United States

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